Cas no 393-05-5 (1,2,4-tris(trifluoromethyl)benzene)
393-05-5 structure
Product Name:1,2,4-tris(trifluoromethyl)benzene
1,2,4-tris(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-tris(trifluoromethyl)benzene
- AKOS005255376
- 1,2,4-tris-(trifluoromethyl)-benzene
- 1.2.4 Tris(tri-fluormethyl)benzol
- 1,2,4-tris-trifluoromethyl-benzene
- AC1MHYRX
- 1,2,4-Tris-trifluormethyl-benzol
- Benzene, 1,2,4-tris(trifluoromethyl)-
- AKOS005255376; 1,2,4-tris-(trifluoromethyl)-benzene; 1.2.4 Tris(tri-fluormethyl)benzol; 1,2,4-tris-trifluoromethyl-benzene; AC1MHYRX; 1,2,4-Tris-trifluormethyl-benzol; Benzene, 1,2,4-tris(trifluoromethyl)-;
- DTXSID80192538
- MFCD16140151
- SCHEMBL6061078
- 393-05-5
- QZPROWPVBAXNOK-UHFFFAOYSA-N
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- Inchi: 1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H
- InChI Key: QZPROWPVBAXNOK-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=CC=1C(F)(F)F)(F)F
Computed Properties
- Exact Mass: 282.00909
- Monoisotopic Mass: 282.00910355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1,2,4-tris(trifluoromethyl)benzene Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
393-05-5 (1,2,4-tris(trifluoromethyl)benzene) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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